molecular formula C13H10N2O B11895081 1-Phenyl-1H-indazol-6-OL

1-Phenyl-1H-indazol-6-OL

Cat. No.: B11895081
M. Wt: 210.23 g/mol
InChI Key: YIOVAPCHBQZPNN-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indazol-6-OL is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a phenyl group attached to the indazole core, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-indazol-6-OL typically involves the formation of the indazole core followed by the introduction of the phenyl group. One common method is the cyclization of o-aminobenzophenone derivatives with hydrazine, which forms the indazole ring. The hydroxyl group can be introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indazol-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

1-Phenyl-1H-indazol-6-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-indazol-6-OL involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1H-indazol-6-OL is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-phenylindazol-6-ol

InChI

InChI=1S/C13H10N2O/c16-12-7-6-10-9-14-15(13(10)8-12)11-4-2-1-3-5-11/h1-9,16H

InChI Key

YIOVAPCHBQZPNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C=N2

Origin of Product

United States

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